N-(2-phenoxyphenyl)benzenesulfonamide N-(2-phenoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 106149-16-0
VCID: VC21313828
InChI: InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H
SMILES: C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol

N-(2-phenoxyphenyl)benzenesulfonamide

CAS No.: 106149-16-0

Cat. No.: VC21313828

Molecular Formula: C18H15NO3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-phenoxyphenyl)benzenesulfonamide - 106149-16-0

Specification

CAS No. 106149-16-0
Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
IUPAC Name N-(2-phenoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H
Standard InChI Key NSQSLUMQTFSUPG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

N-(2-phenoxyphenyl)benzenesulfonamide consists of a benzenesulfonamide moiety connected to a 2-phenoxyphenyl group. The core structure can be represented as a benzenesulfonyl group attached to the amino nitrogen of a 2-phenoxyphenyl component, creating a sulfonamide linkage.

Structural Features

The compound's structure can be analyzed based on related compounds such as 2-cyano-N-(2-phenoxyphenyl)benzenesulfonamide, which has been characterized in chemical databases . The key structural elements include:

  • A benzenesulfonyl group (C6H5SO2-)

  • A 2-phenoxyphenyl component (C12H9O-)

  • A sulfonamide linkage (-SO2NH-)

Unlike its cyano-substituted counterpart, N-(2-phenoxyphenyl)benzenesulfonamide lacks the nitrile group at the ortho position of the benzenesulfonyl ring, which would likely affect its electronic properties and potential biological interactions.

Physicochemical Properties

Based on analysis of similar compounds, particularly the 2-cyano derivative, the following physicochemical properties can be estimated for N-(2-phenoxyphenyl)benzenesulfonamide:

PropertyEstimated ValueBasis
Molecular FormulaC18H15NO3SStructural analysis
Molecular Weight~325.4 g/molCalculated from formula
XLogP3~3.5-4.0Based on similar sulfonamides
Hydrogen Bond Donors1From sulfonamide NH group
Hydrogen Bond Acceptors4From SO2 and phenoxy oxygen
Rotatable Bonds~4-5Structural analysis
Topological Polar Surface Area~70-80 ŲEstimated from similar structures

These properties suggest that N-(2-phenoxyphenyl)benzenesulfonamide likely possesses moderate lipophilicity and membrane permeability, characteristics that are important determinants of pharmacokinetic behavior for potential drug candidates.

Synthesis Methods

General Synthetic Approaches

Several synthetic routes could potentially be employed for the preparation of N-(2-phenoxyphenyl)benzenesulfonamide, based on established methodologies for related sulfonamide compounds.

Direct Sulfonylation

A common approach involves the reaction of 2-phenoxyaniline with benzenesulfonyl chloride under basic conditions:

  • 2-Phenoxyaniline is treated with benzenesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine)

  • The reaction typically proceeds at room temperature or with mild heating

  • The product is isolated through crystallization or chromatographic methods

This method parallels the synthesis of N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide described in the literature, where 4-nitro-2-phenoxyaniline was refluxed with benzenesulfonyl chloride, followed by crystallization from ethanol .

Alternative Synthetic Routes

Based on related sulfonamide syntheses, alternative approaches might include:

From Diphenyl Ether Derivatives

An alternative route could involve:

  • Selective nitration of diphenyl ether at the ortho position

  • Reduction of the nitro group to an amine

  • Sulfonylation with benzenesulfonyl chloride

These synthetic strategies would need to be optimized for the specific preparation of N-(2-phenoxyphenyl)benzenesulfonamide, with careful attention to reaction conditions and purification methods.

Structural FeaturePotential Effect on Activity
Phenoxy group at ortho positionMay enhance binding to protein targets through π-stacking interactions
Unsubstituted benzenesulfonyl moietyProvides baseline activity, which could be modified with substituents
Sulfonamide NH groupCritical for hydrogen bonding with biological targets

Research on Nimesulide derivatives has demonstrated that "substitution of electron withdrawing group at ring A increases anti-inflammatory activity whereas electron donating group decreases anti-inflammatory activity" . This finding could inform future modifications of N-(2-phenoxyphenyl)benzenesulfonamide to optimize its biological properties.

Related Compounds and Derivatives

Cyano-Substituted Derivative

The 2-cyano derivative of N-(2-phenoxyphenyl)benzenesulfonamide has been characterized in chemical databases . This compound, 2-cyano-N-(2-phenoxyphenyl)benzenesulfonamide (C19H14N2O3S), features an additional cyano group at the ortho position of the benzenesulfonyl ring.

Key properties of this derivative include:

  • Molecular weight: 350.4 g/mol

  • XLogP3: 3.7

  • Hydrogen bond donors: 1

  • Hydrogen bond acceptors: 5

  • Topological polar surface area: 87.6 Ų

The presence of the cyano group likely affects the electron density distribution within the molecule, potentially modifying its binding properties and biological activities.

Other Sulfonamide Derivatives

Several other phenoxyphenyl-sulfonamide derivatives have been synthesized and studied, including:

  • N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide

  • N-(4-amino-2-phenoxyphenyl)benzenesulfonamide

  • N-(4-(benzylideneamino)-2-phenoxyphenyl)-4-methylbenzene-sulfonamide

These compounds have been investigated primarily for their anti-inflammatory properties, providing valuable insights into the structure-activity relationships within this class of molecules.

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